molecular formula C12H9NO5 B11868422 6-Methoxyquinoline-2,3-dicarboxylic acid CAS No. 92513-52-5

6-Methoxyquinoline-2,3-dicarboxylic acid

Cat. No.: B11868422
CAS No.: 92513-52-5
M. Wt: 247.20 g/mol
InChI Key: XHNRULRQAVVDBH-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methoxy group at the 6 position of the quinoline ring

Preparation Methods

Chemical Reactions Analysis

6-Methoxyquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as ozone or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions typically lead to the formation of hydroxyl derivatives.

    Substitution: The methoxy group at the 6 position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include ozone, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxyquinoline-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxyquinoline-2,3-dicarboxylic acid involves its ability to induce oxidative stress in cells. This compound can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids . The oxidative stress induced by this compound can result in cell cycle arrest and apoptosis, particularly in cancer cells. The molecular targets and pathways involved in this process include the reduction of the GSH/GSSG ratio and the induction of oxidative DNA damage .

Comparison with Similar Compounds

6-Methoxyquinoline-2,3-dicarboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

92513-52-5

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

6-methoxyquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H9NO5/c1-18-7-2-3-9-6(4-7)5-8(11(14)15)10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

XHNRULRQAVVDBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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